molecular formula C23H33N3O3 B11156820 N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B11156820
M. Wt: 399.5 g/mol
InChI Key: UYKUCPWHNFGNLA-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide likely involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the functional groups. Common synthetic routes might include:

    Cyclization reactions: to form the piperidine and pyrrolidine rings.

    Amidation reactions: to introduce the carboxamide group.

    Alkylation reactions: to add the 2-methylbutan-2-yl and 4-methylphenyl groups.

Industrial Production Methods

Industrial production methods would typically involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:

    Catalysis: to increase reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potentially as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to receptors: Such as enzymes or cell surface receptors.

    Modulating pathways: Affecting biochemical pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine or pyrrolidine derivatives with comparable functional groups. Examples could be:

    N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide analogs: Compounds with slight modifications to the functional groups or ring structures.

    Other piperidine derivatives: Such as piperidine-4-carboxamide compounds with different substituents.

Uniqueness

The uniqueness of this compound might lie in its specific combination of functional groups and ring structures, which could confer unique chemical properties or biological activities.

Properties

Molecular Formula

C23H33N3O3

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H33N3O3/c1-5-23(3,4)24-21(28)17-10-12-25(13-11-17)22(29)18-14-20(27)26(15-18)19-8-6-16(2)7-9-19/h6-9,17-18H,5,10-15H2,1-4H3,(H,24,28)

InChI Key

UYKUCPWHNFGNLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C

Origin of Product

United States

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